molecular formula C10H12O2 B3132355 3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL CAS No. 36687-04-4

3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL

Cat. No.: B3132355
CAS No.: 36687-04-4
M. Wt: 164.2 g/mol
InChI Key: GCNUJBALSVICIR-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of two methyl groups at the 3-position and a hydroxyl group at the 5-position of the dihydrobenzofuran ring.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran are not fully understood yet. It is known that most benzofuran compounds have strong biological activities . For example, some benzofuran derivatives have been found to exhibit antiviral effects .

Cellular Effects

. For instance, some benzofuran derivatives have been found to exhibit cytotoxic effects .

Molecular Mechanism

The molecular mechanism of action of 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran is not yet fully understood. Benzofuran compounds are known to interact with various biomolecules . For example, some benzofuran derivatives have been found to exhibit antiviral activity, suggesting that they may interact with viral proteins or enzymes .

Temporal Effects in Laboratory Settings

The temporal effects of 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran in laboratory settings are not well documented. It is known that benzofuran compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran at different dosages in animal models are not well documented. It is known that benzofuran compounds can have significant effects in animal models .

Metabolic Pathways

The metabolic pathways that 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran is involved in are not well understood. Benzofuran compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran within cells and tissues are not well documented. Benzofuran compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran is not well understood. Benzofuran compounds are known to be involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another strategy includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves the use of transition-metal catalysis for the cyclization of aryl acetylenes. This method is advantageous due to its high yield and fewer side reactions .

Chemical Reactions Analysis

Types of Reactions: 3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products:

Scientific Research Applications

3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

  • 2,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL
  • 3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-OL
  • 2,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-6-OL

Comparison: 3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL is unique due to the specific positioning of the hydroxyl group at the 5-position and the two methyl groups at the 3-position. This structural arrangement contributes to its distinct biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNUJBALSVICIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36687-04-4
Record name 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of ethanethiol (12.6 parts) in dimethyl formamide (60 parts) was added with stirring under nitrogen over a period of 20 minutes to a mixture of sodium hydride (6.6 parts of 80% dispersion in oil) and dry dimethyl formamide (60 parts) cooled to 0° C. After 10 minutes, a solution of 2,3-dihydro-5-methoxy-3,3-dimethylbenzofuran (18 parts) in dimethyl formamide (40 parts) was added and the mixture boiled under reflux in a nitrogen atmosphere for 3 hours. The mixture was then added to water and the aqueous phase washed with chloroform, acidified with hydrochloric acid and extracted into ether. The ether was evaporated off to yield 2,3-dihydro-3,3-dimethyl-benzofuran-5-ol (5.4 parts) as a brown oil.
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Synthesis routes and methods II

Procedure details

To a solution of [3-bromo-4-(2-methylallyloxy)phenyl]acetate (Intermediate 43, 190 mg, 0.67 mmol) in toluene (5 mL) azobisisobutyronitrile (0.13 g, 0.80 mmol) and tributylstannane (0.39 g, 1.33 mmol) were added and the reaction mixture was stirred for 2 hours at 90° C. Methanol (5 mL), water (3 mL) and sodium hydroxide 2M solution in water (0.67 ml, 1.33 mmol) were added and the reaction mixture was stirred for 1 hour at room temperature. A 2N aqueous solution of HCl was added while the pH was allowed to reach ˜3-4 and ethyl acetate (30 ml) was added. Two phases were separated and a 10% w/w solution of KF was added to the organic phase and the mixture was stirred for 1 hour at room temperature. The solid was filtered off and the solution was dried (Na2SO4), and evaporated. The residue was purified by flash chromatography (Biotage system) on silica gel using a SNAP 25 g as column and cyclohexane/ethyl acetate from 100:0 to 70:30 as eluent affording the title compound (95 mg) as white solid.
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[3-bromo-4-(2-methylallyloxy)phenyl]acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL
Reactant of Route 2
3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL
Reactant of Route 3
3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL
Reactant of Route 4
3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL
Reactant of Route 5
3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL
Reactant of Route 6
Reactant of Route 6
3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL

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